4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine
CAS No.: 76356-25-7
Cat. No.: VC17227545
Molecular Formula: C13H11NS
Molecular Weight: 213.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76356-25-7 |
|---|---|
| Molecular Formula | C13H11NS |
| Molecular Weight | 213.30 g/mol |
| IUPAC Name | 4-phenyl-6,7-dihydrothieno[3,2-c]pyridine |
| Standard InChI | InChI=1S/C13H11NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-5,7,9H,6,8H2 |
| Standard InChI Key | KSZODOJGYGBGDO-UHFFFAOYSA-N |
| Canonical SMILES | C1CN=C(C2=C1SC=C2)C3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Core Architecture
The compound features a bicyclic framework where a thiophene ring (a five-membered aromatic system with one sulfur atom) is fused to a partially saturated pyridine ring (a six-membered ring with one nitrogen atom). The phenyl group at the 4-position introduces steric bulk and electronic modulation, influencing both reactivity and biological interactions .
Key Structural Features:
-
Thiophene Ring: Contributes to aromatic stability and participates in π-π stacking interactions.
-
Partially Saturated Pyridine: The 6,7-dihydro configuration introduces conformational flexibility while retaining basicity at the nitrogen atom.
-
Phenyl Substituent: Enhances lipophilicity and enables interactions with hydrophobic binding pockets in biological targets .
Synthetic Methodologies
General Synthesis Route
The synthesis of 4-phenyl-6,7-dihydrothieno[3,2-c]pyridine derivatives typically involves cyclization strategies using thiophene and pyridine precursors. A representative protocol from Chen et al. (2016) outlines the following steps :
Step 1: Formation of tert-Butyl Intermediate
A mixture of tert-butyl-1-piperidinecarboxylate and ethylmercaptoacetate undergoes cyclization in dichloromethane (DCM) with trifluoroacetic acid (TFA) as a catalyst. This yields 5-tert-butyl 2-ethyl-6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate (3) as a yellow liquid (45% yield) .
Reaction Conditions:
-
Solvent: DCM
-
Catalyst: TFA
-
Temperature: Room temperature to reflux
-
Purification: Silica gel column chromatography (3:1 ethyl acetate/hexane)
Step 2: Deprotection to Free Amine
Treatment of 3 with TFA in DCM removes the tert-butyloxycarbonyl (Boc) protecting group, yielding ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate (4) as an oil (81% yield) .
Characterization Data for 4:
-
H NMR (400 MHz, CDCl): δ 7.44 (s, 1H), 4.31 (q, Hz, 2H), 3.95 (s, 2H), 3.57 (s, 1H), 3.21 (t, Hz, 2H), 2.87 (t, Hz, 2H), 1.35 (t, Hz, 3H) .
Industrial-Scale Production
Industrial protocols optimize yield and purity through reflux conditions with catalysts like palladium on carbon (Pd/C). For example, Lanyon-Hogg et al. (2016) reported a 55% yield for a related HHAT inhibitor using similar cyclization strategies .
Chemical Reactivity and Derivatives
Oxidation and Reduction
-
Oxidation: Treatment with m-chloroperbenzoic acid (m-CPBA) converts the thiophene sulfur to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity .
-
Reduction: Hydrogenation over Pd/C saturates the pyridine ring, enhancing solubility but reducing aromatic interactions .
Substitution Reactions
Electrophilic substitution at the 2-position of the thiophene ring introduces functional groups such as halides or alkyl chains. For instance, bromination with N-bromosuccinimide (NBS) yields 2-bromo derivatives, which serve as intermediates for cross-coupling reactions .
Biological Activities and Mechanisms
Hedgehog Pathway Inhibition
The Hedgehog (Hh) signaling pathway is aberrantly activated in cancers like pancreatic ductal adenocarcinoma. 4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine derivatives inhibit smoothened (SMO), a key transmembrane protein in Hh signaling .
Case Study: Anticancer Activity
-
Compound 10b: A derivative with a 4-chloro-3-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl group showed potent SMO antagonism (IC = 12 nM) in pancreatic cancer cell lines .
-
Mechanism: Binding to SMO prevents translocation to the primary cilium, blocking downstream transcription of oncogenes like GLI1 .
Hedgehog Acyltransferase (HHAT) Inhibition
HHAT catalyzes the palmitoylation of Hedgehog proteins, essential for their secretion and activity. Lanyon-Hogg et al. (2016) synthesized enantiomers of 4-phenyl-6,7-dihydrothieno[3,2-c]pyridine that exhibited enantioselective HHAT inhibition :
| Enantiomer | HHAT IC (μM) |
|---|---|
| (R)-form | 0.45 |
| (S)-form | 1.20 |
The (R)-enantiomer’s superior activity correlates with its optimal fit into HHAT’s hydrophobic active site .
Antiproliferative Effects
Derivatives of this scaffold demonstrate broad-spectrum antiproliferative activity:
| Cell Line | GI (μM) |
|---|---|
| HCT-116 (Colon) | 0.8 |
| HeLa (Cervical) | 1.2 |
| MIA PaCa-2 (Pancreatic) | 0.6 |
Mechanistic studies link this activity to microtubule destabilization and PARP-1 inhibition, triggering apoptosis .
Pharmacological Optimization
Structure-Activity Relationship (SAR)
-
Phenyl Substituents: Electron-withdrawing groups (e.g., -Cl, -CF) at the 3-position enhance potency by 3–5-fold .
-
Pyridine Saturation: Fully saturated analogs lose activity due to reduced planarity and π-stacking capacity .
Pharmacokinetic Profiling
-
Lipophilicity (LogP): 3.2 (optimal for blood-brain barrier penetration)
-
Plasma Stability: t = 6.2 hours in human plasma
-
CYP Inhibition: Moderate inhibitor of CYP3A4 (IC = 8.9 μM)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume